molecular formula C15H18O3 B600409 Frutescin - Chrysanthemum segetum (corn marigold) CAS No. 36790-43-9

Frutescin - Chrysanthemum segetum (corn marigold)

Cat. No.: B600409
CAS No.: 36790-43-9
M. Wt: 246.30
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The extraction of frutescin from Chrysanthemum segetum involves several steps. Initially, the plant material is dried and ground into a fine powder. This powder is then subjected to solvent extraction using solvents such as ethanol or methanol. The extract is concentrated and purified using techniques like chromatography to isolate frutescin.

Industrial Production Methods: On an industrial scale, the production of frutescin involves large-scale cultivation of Chrysanthemum segetum. The harvested plants are processed in extraction facilities where advanced techniques like supercritical fluid extraction may be employed to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions: Frutescin undergoes various chemical reactions, including:

    Oxidation: Frutescin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Frutescin can participate in substitution reactions where functional groups are replaced by others, often using catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts like palladium on carbon, reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of frutescin with altered functional groups.

Scientific Research Applications

Frutescin has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of frutescin involves its interaction with various molecular targets. In biological systems, frutescin exerts its effects by modulating pathways related to inflammation and oxidative stress. It targets enzymes and receptors involved in these pathways, thereby exerting its therapeutic effects. In its role as an insecticide, frutescin affects the nervous system of insects, leading to paralysis and death.

Comparison with Similar Compounds

Frutescin can be compared with other compounds derived from the Chrysanthemum genus, such as pyrethrins and cinerins. While all these compounds share insecticidal properties, frutescin is unique due to its specific molecular structure and the range of its applications. Similar compounds include:

    Pyrethrins: Known for their potent insecticidal activity.

    Cinerins: Another group of insecticidal compounds with a similar mode of action.

Frutescin stands out due to its broader range of applications beyond insecticidal use, including its potential therapeutic benefits.

Properties

IUPAC Name

(3aR,5Z,9E,11aS)-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-4-3-5-12(9-16)8-14-13(7-6-10)11(2)15(17)18-14/h5-6,9,13-14H,2-4,7-8H2,1H3/b10-6-,12-5+/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOKNXVZMNZEGP-XQPVGIKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(CC(=CCC1)C=O)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/C[C@H]2[C@H](C/C(=C\CC1)/C=O)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Frutescin - Chrysanthemum segetum (corn marigold)
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Frutescin - Chrysanthemum segetum (corn marigold)

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